molecular formula C23H17BrClN3O4S2 B11079956 2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11079956
M. Wt: 578.9 g/mol
InChI Key: MNENEDBFVFGZDS-UHFFFAOYSA-N
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Description

2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, chlorine, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation: The formation of the benzamide moiety involves amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonyl group to a thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the sulfonyl group may interact with thiol-containing enzymes, while the bromine atom can participate in halogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its complex structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17BrClN3O4S2

Molecular Weight

578.9 g/mol

IUPAC Name

2-bromo-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfonyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H17BrClN3O4S2/c1-13-6-7-14(25)10-19(13)27-21(29)12-34(31,32)23-28-18-9-8-15(11-20(18)33-23)26-22(30)16-4-2-3-5-17(16)24/h2-11H,12H2,1H3,(H,26,30)(H,27,29)

InChI Key

MNENEDBFVFGZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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